3-(2-Phenylethyl)pyridine

Übersicht

Beschreibung

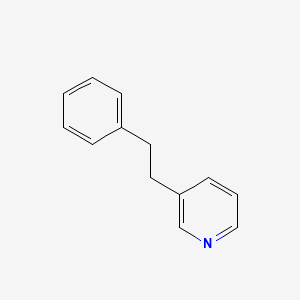

3-(2-Phenylethyl)pyridine is an organic compound with the molecular formula C13H13N It is a derivative of pyridine, where a phenylethyl group is attached to the third position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Catalysts may also be used to enhance the reaction efficiency.

Analyse Chemischer Reaktionen

Condensation-Hydrogenation Route

The most common synthesis involves a two-step process :

-

Condensation : 2-Cyano-3-methylpyridine reacts with benzaldehyde derivatives (e.g., 3-chlorobenzaldehyde) under alkaline conditions (KOH/CsOH) in solvents like DMF or tert-butanol to form 3-(2-styryl)-2-pyridinecarbonitrile intermediates .

-

Catalytic Hydrogenation : The styryl intermediate undergoes hydrogenation using Pd/C or Raney Ni in ethanol or THF, reducing the double bond to yield 3-(2-phenylethyl)pyridine derivatives .

Example Reaction Table

SN2-Type Alkylation

This compound participates in Menschutkin reactions with alkylating agents (e.g., phenethyl brosylate) in acetonitrile. The reaction proceeds via an SN2 mechanism , as evidenced by:

-

Pressure dependence : Increasing pressure enhances SN2 character, with Hammett ρ values rising from 1.2 to 1.8 at 2,000 atm .

Key Kinetic Parameters

| Nucleophile | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Pressure Effect (ρ) |

|---|---|---|---|

| 3,5-Dimethylpyridine | 85.4 | −25.1 | +0.6 |

| Pyridine | 89.2 | −29.8 | +0.9 |

Nucleophilic Aromatic Substitution

The pyridine ring undergoes stepwise nucleophilic substitution with carbonyl isothiocyanates in polar aprotic solvents (e.g., DMSO):

-

Tetrahedral Intermediate Formation : Pyridine attacks the electrophilic carbon, forming a zwitterionic intermediate.

-

Rate-Limiting Leaving Group Departure : The −NCS group exits, with C−N bond cleavage (bond elongation Δd = 0.12 Å) .

Hammett Analysis

-

Cross-interaction constant (ρXY) = −1.93 (gas phase) vs. +10.5 (solvent), indicating solvent stabilizes charge separation .

-

Brønsted β = 0.72–0.89, confirming strong nucleophile-electrophile interaction .

Hydrogenation Selectivity

Catalytic hydrogenation of 3-(2-styryl)pyridine derivatives shows stereoselectivity :

-

Pd/C in ethanol selectively reduces the C=C bond without affecting the cyano group .

-

Ni catalysts may over-reduce nitriles to amines under harsh conditions .

Optimized Conditions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

3-(2-Phenylethyl)pyridine has been investigated for its pharmacological properties, particularly in the development of anti-cancer and anti-inflammatory agents.

Anticancer Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted the compound's ability to inhibit cell growth in human cancer cells, suggesting potential use as an anticancer agent .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Its mechanism involves the modulation of inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .

Synthesis and Organic Chemistry

This compound serves as an important synthetic intermediate in organic chemistry. Its synthesis can be achieved through various methods, including:

- Alkylation Reactions : The introduction of the phenylethyl group can be performed via alkylation of pyridine derivatives.

- Coupling Reactions : The compound can also be synthesized through coupling reactions involving aryl halides and pyridine derivatives .

These synthetic routes are crucial for producing other biologically active compounds and materials.

Materials Science

In materials science, this compound is explored for its potential use in developing functional materials, particularly in the field of ionic liquids and polymer chemistry.

Ionic Liquids

The compound's ability to form ionic liquids has been investigated due to their low volatility and high thermal stability. These properties make them suitable for applications in electrochemistry and catalysis .

Polymerization Initiators

This compound can act as a polymerization initiator, facilitating the synthesis of new polymeric materials with desired properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Wirkmechanismus

The mechanism of action of 3-(2-Phenylethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Pyridine: A basic heterocyclic organic compound with a similar structure but without the phenylethyl group.

Phenylethylamine: An organic compound with a phenylethyl group but lacking the pyridine ring.

3-Phenylpyridine: A compound with a phenyl group attached to the third position of the pyridine ring.

Uniqueness: 3-(2-Phenylethyl)pyridine is unique due to the presence of both the pyridine ring and the phenylethyl group. This combination imparts distinct chemical properties and potential applications that are not observed in the individual components or other similar compounds. The phenylethyl group can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules.

Biologische Aktivität

3-(2-Phenylethyl)pyridine is a compound that has garnered attention for its diverse biological activities. This article focuses on its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHN

- CAS Number : 6312-09-0

This compound features a pyridine ring substituted with a 2-phenylethyl group, which contributes to its unique biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study assessing various derivatives of pyridine compounds, it was found that some exhibited significant activity against bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these activities were determined, showcasing the compound's potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Properties

The compound has also been evaluated for its anticancer effects. A study demonstrated that this compound inhibits the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values were calculated to quantify its effectiveness:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase-3 activity .

Neuropharmacological Effects

Recent studies have highlighted the neuropharmacological potential of this compound. It has been shown to possess anxiolytic and antidepressant-like effects in animal models. In forced swimming tests, the compound significantly increased the latency to immobility, suggesting an antidepressant effect comparable to standard treatments like diazepam .

Case Studies

- Anxiolytic Effects : In a controlled study using mice, administration of this compound resulted in reduced anxiety-like behavior in elevated plus-maze tests. The effective dose was determined to be around 10 mg/kg.

- Anticonvulsant Properties : Another investigation assessed its anticonvulsant activity through pentylenetetrazole-induced seizure models. The compound displayed protective effects against seizures at doses ranging from 20 to 40 mg/kg .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound at various receptor sites. It was found to bind effectively to GABA receptors, with a binding energy score indicating strong interaction . This suggests that its anxiolytic effects may be mediated through modulation of GABAergic neurotransmission.

Eigenschaften

IUPAC Name |

3-(2-phenylethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-7,10-11H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKCYWXEHAMAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285712 | |

| Record name | 3-(2-phenylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6312-09-0 | |

| Record name | MLS002608433 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-phenylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.